molecular formula C25H29N3O4S B2614159 N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 892273-17-5

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2614159
CAS RN: 892273-17-5
M. Wt: 467.58
InChI Key: DQFANUSWBPVEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of cyclopentanone with ethyl 4-bromobenzoate to form the intermediate, which is then reacted with 2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one and acetic anhydride to yield the final product.", "Starting Materials": [ "Cyclopentanone", "Ethyl 4-bromobenzoate", "2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of cyclopentanone with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one in the presence of a base such as sodium hydride to form the desired product.", "Step 3: Acetylation of the product with acetic anhydride in the presence of a base such as pyridine to yield the final product." ] }

CAS RN

892273-17-5

Product Name

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C25H29N3O4S

Molecular Weight

467.58

IUPAC Name

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H29N3O4S/c1-2-32-18-13-11-17(12-14-18)28-23(30)22-19-9-5-6-10-20(19)33-24(22)27(25(28)31)15-21(29)26-16-7-3-4-8-16/h11-14,16H,2-10,15H2,1H3,(H,26,29)

InChI Key

DQFANUSWBPVEAY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4CCCC4)SC5=C3CCCC5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.